Nandrolone undecylate

Description

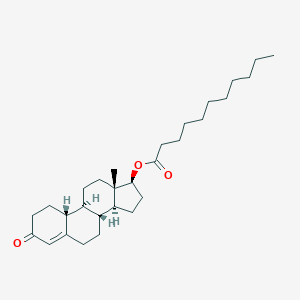

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23-,24+,25+,26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAAWEGTURLYKP-MVTMSODMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006644 | |

| Record name | Nandrolone undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862-89-5 | |

| Record name | Nandrolone undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000862895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE UNDECYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64MCF1I9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Long-Acting Anabolic Agent: A Technical Guide to the Discovery and Historical Synthesis of Nandrolone Undecylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933) undecylate, an injectable anabolic-androgenic steroid (AAS), has a significant history in therapeutic applications, valued for its favorable anabolic-to-androgenic ratio and prolonged duration of action. This document provides an in-depth technical overview of the discovery of nandrolone and the historical evolution of its ester derivatives, with a specific focus on the synthesis of nandrolone undecylate. We will detail the core chemical synthesis pathways for the nandrolone molecule and the subsequent esterification processes, presenting quantitative data, experimental protocols, and visual diagrams of the reaction workflows.

Discovery and Historical Context

Nandrolone, also known as 19-nortestosterone, was first synthesized in 1950.[1] Its chemical structure differs from testosterone (B1683101) by the absence of a methyl group at the C-19 position, a modification that significantly alters its metabolic fate and activity profile.[1] This structural change reduces the molecule's androgenicity while retaining strong anabolic effects.[2]

Recognizing the therapeutic potential of nandrolone, researchers at Organon sought to extend its duration of action to make it more clinically practical. This led to the development of various nandrolone esters, which act as prodrugs, slowly releasing the parent hormone into the bloodstream following intramuscular injection. The first of these esters to be introduced for medical use were nandrolone phenylpropionate in 1959 and nandrolone decanoate (B1226879) in 1962.[1]

Nandrolone undecanoate (also referred to as this compound) was subsequently developed in the 1960s as another long-acting ester.[3] It was marketed under brand names such as Dynabolon and Psychobolan.[4] The esterification of nandrolone with undecanoic acid at the 17β-hydroxyl position results in a highly lipophilic compound that forms a depot in muscle tissue, from which it is slowly released and hydrolyzed back to nandrolone.

Core Synthesis of Nandrolone

The industrial synthesis of nandrolone has historically followed two primary pathways, starting from either estradiol (B170435) or 19-norandrostenedione (B190405).

Pathway 1: Synthesis from Estradiol

One of the foundational methods for producing nandrolone utilizes the aromatic A-ring of estradiol as a synthetic handle. This process, known as the Birch reduction, is a cornerstone of steroid chemistry.

Experimental Protocol: Birch Reduction of Estradiol Methyl Ether

-

Methylation: Estradiol's phenolic hydroxyl group at C-3 is first protected as a methyl ether. This is typically achieved by reacting estradiol with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide.[5]

-

Reduction: The resulting estradiol methyl ether is subjected to a dissolving metal reduction. The steroid is dissolved in a mixture of liquid ammonia, an alcohol (such as ethanol), and an alkali metal, typically lithium or sodium.[5] This reaction reduces the aromatic A-ring to a 1,4-diene.

-

Hydrolysis and Isomerization: The intermediate enol ether is then hydrolyzed using a mineral acid, such as hydrochloric acid, in a solvent like acetic acid.[5] This step removes the methyl ether protecting group, forming a ketone at C-3, and concurrently isomerizes the double bond from Δ⁵(¹⁰) to the more stable conjugated Δ⁴ position, yielding nandrolone.[5]

Caption: Synthesis of Nandrolone from Estradiol via Birch Reduction.

Pathway 2: Synthesis from 19-Norandrostenedione

An alternative and often higher-yielding route begins with 19-norandrostenedione, which already possesses the desired 19-nor steroid core. This pathway involves the selective reduction of one of the two ketone groups.

Experimental Protocol: Selective Reduction of 19-Norandrostenedione

-

Ketal Protection: The C-3 ketone is more sterically accessible and reactive than the C-17 ketone. To selectively reduce the C-17 ketone, the C-3 ketone is first protected as a ketal (or in this case, an enol ether). A patented method describes reacting 19-norandrostenedione with triethyl orthoformate and absolute ethanol (B145695) in the presence of a catalyst like pyridinium (B92312) hydrobromide.[6]

-

Reduction: The C-17 ketone of the protected intermediate is then reduced to a hydroxyl group. Sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) is a common and effective reducing agent for this transformation.[6]

-

Deprotection (Hydrolysis): The protecting group at C-3 is removed by acid-catalyzed hydrolysis. The addition of an acid, such as hydrochloric acid, regenerates the C-3 ketone, yielding the final nandrolone product.[6]

Caption: High-yield synthesis of Nandrolone from 19-Norandrostenedione.

Synthesis of this compound via Esterification

The final step in producing this compound is the esterification of the 17β-hydroxyl group of nandrolone. Historically, two main approaches have been prevalent: reaction with an acyl chloride or direct esterification with the carboxylic acid.

Pathway 3: Acyl Chloride Method

This classic method involves activating the carboxylic acid (undecanoic acid) by converting it to a more reactive acyl chloride (undecanoyl chloride).

Experimental Protocol (Analogous to Testosterone Undecanoate Synthesis)

-

Reaction Setup: Nandrolone (1.0 eq) is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone (B3395972).[7]

-

Addition of Base: A base, typically an organic amine like pyridine (B92270) or triethylamine, is added to the solution to act as an acid scavenger.[7]

-

Acylation: The solution is cooled (e.g., 0-10°C), and undecanoyl chloride (1.0-1.2 eq) is added dropwise.[7] The reaction is then allowed to proceed at room temperature for several hours.

-

Workup and Isolation: Upon completion, water is added to the reaction mixture to precipitate the crude product. The solid is collected by filtration, washed (e.g., with an aqueous acetone solution), and dried under vacuum to yield this compound.[7]

Table 1: Quantitative Data for Acyl Chloride Esterification (Testosterone Undecanoate Analogue) [7]

| Starting Material | Solvent | Base | Acyl Chloride | Yield | Purity (HPLC) |

| Testosterone (5g) | DMF (25ml) | Pyridine (5ml) | Undecanoyl Chloride (4.6ml) | 96% | 98.26% |

| Testosterone (5g) | Acetone (25ml) | Pyridine (1.7ml) | Undecanoyl Chloride (4.6ml) | 69% | 97.59% |

| Testosterone (5g) | DMA (25ml) | K₂CO₃ (2.88g) | Undecanoyl Chloride (5.7ml) | 83% | 97.82% |

| Testosterone (5g) | DMA (25ml) | DBU (3.11ml) | Undecanoyl Chloride (6.9ml) | 57% | 95.18% |

Data from an analogous synthesis of testosterone undecanoate, demonstrating the variability of yield with different solvent/base combinations.

Pathway 4: Direct Esterification with Dehydrating Agent

Modern and often safer methods avoid the use of acyl chlorides, instead relying on coupling agents that facilitate the direct reaction between the alcohol (nandrolone) and the carboxylic acid (undecanoic acid).

Experimental Protocol (Analogous to General Steroid Ester Synthesis)

-

Reaction Setup: Nandrolone (1.0 eq) is dissolved in a solvent such as chloroform (B151607). Undecanoic acid (1.5-2.0 eq) is added to the solution.[8]

-

Addition of Catalyst and Dehydrating Agent: A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and a dehydrating agent, like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-(3-dimethylaminopropyl)carbodiimide (EDCI), are added to the mixture.[8]

-

Reaction: The reaction is stirred at a controlled temperature (e.g., 5-35°C) for several hours until completion.[8]

-

Workup and Isolation: The reaction is quenched with water. The by-product urea (B33335) (from the carbodiimide) is often removed by filtration or extraction. The organic layer is separated, washed, dried, and concentrated under vacuum to yield the crude this compound, which can be further purified by recrystallization or chromatography.[8]

Table 2: Quantitative Data for Direct Esterification (Testosterone Ester Analogue) [8]

| Starting Steroid | Acid | Dehydrating Agent | Yield | Purity (HPLC) |

| Testosterone (10g) | Undecanoic Acid (20g) | DIC (20g) | >95% | ≥98% |

| Testosterone (10g) | Capric Acid (20g) | DIC (20g) | >90% | ≥98% |

| Norethindrone (10g) | Heptanoic Acid (20g) | EDCI (20g) | >85% | ≥98% |

Data from an analogous synthesis of steroid esters, with DMAP as a catalyst and chloroform as the solvent.

Caption: Key historical pathways for the esterification of nandrolone.

Conclusion

The development of this compound represents a classic example of medicinal chemistry principles aimed at optimizing the pharmacokinetic profile of a potent therapeutic agent. The synthesis of its core structure, nandrolone, has been refined through robust chemical pathways like the Birch reduction and selective ketone reductions. The final esterification step, crucial for establishing its long-acting properties, has evolved from traditional acyl chloride methods to safer and more efficient direct esterification techniques using modern coupling agents. This technical history underscores the chemical ingenuity that enabled the transformation of a short-lived hormone into a clinically valuable long-acting therapeutic.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3862195A - Steroid derivatives and the preparation thereof - Google Patents [patents.google.com]

- 4. Nandrolone Undecanoate | C29H46O3 | CID 94193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nandrolone synthesis - chemicalbook [chemicalbook.com]

- 6. CN103012529A - Method for synthesizing high-yield nandrolone - Google Patents [patents.google.com]

- 7. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]

- 8. CN103910777B - Steroid ester preparation method - Google Patents [patents.google.com]

Nandrolone Undecanoate: A Deep Dive into its Physicochemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and structural analysis of Nandrolone (B1676933) Undecanoate, an anabolic-androgenic steroid. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Physicochemical Characteristics

Nandrolone Undecanoate is the undecanoate ester of nandrolone, a synthetic anabolic steroid derived from testosterone. The addition of the undecanoate ester chain significantly increases the compound's lipophilicity and prolongs its duration of action. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Nandrolone Undecanoate

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | [1] |

| Synonyms | Nandrolone undecylate, 19-nortestosterone undecanoate, Dynabolon | [1] |

| CAS Number | 862-89-5 | [1] |

| Molecular Formula | C₂₉H₄₆O₃ | [1] |

| Molecular Weight | 442.7 g/mol | [1] |

| Appearance | Off-white to white powder | [2] |

| Melting Point | 52 °C | [2] |

| Solubility | Soluble in methanol (B129727). | [2] |

| Log P (Octanol-Water) | 7.8 (Computed) | [1] |

Structural Elucidation

The definitive structure of Nandrolone Undecanoate is confirmed through a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Nandrolone Undecanoate. Both ¹H and ¹³C NMR provide valuable information.

-

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals for Nandrolone Undecanoate include those corresponding to the steroidal backbone and the long undecanoate ester chain.[3][4]

-

¹³C NMR: The carbon-13 NMR spectrum indicates the number of distinct carbon environments within the molecule.

A general workflow for the NMR analysis of a steroid sample is depicted below.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Nandrolone Undecanoate, further confirming its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of anabolic steroids.[5][6] The electron ionization (EI) mass spectrum of Nandrolone Undecanoate would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the steroid nucleus.[2]

The general procedure for GC-MS analysis is outlined in the following diagram.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in Nandrolone Undecanoate. The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups (C=O) of the ester and the ketone in the steroid A-ring, as well as C-O and C-H stretching vibrations.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique has been used to determine the crystal structures of various nandrolone esters, providing precise information on bond lengths, bond angles, and the overall conformation of the molecule.[7]

Mechanism of Action: Androgen Receptor Signaling

Nandrolone Undecanoate is a prodrug of nandrolone. In the body, the undecanoate ester is cleaved, releasing nandrolone, which then exerts its effects by binding to and activating the androgen receptor (AR). The androgen receptor signaling pathway is a critical determinant of the physiological effects of anabolic steroids.

Upon binding nandrolone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[8] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the anabolic and androgenic effects associated with nandrolone.

The simplified signaling pathway is illustrated below.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of Nandrolone Undecanoate. Below are representative protocols for key analytical techniques.

Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient is a measure of a compound's lipophilicity. The shake-flask method is a traditional approach, while HPLC-based methods offer a more rapid alternative.[9][10][11]

Shake-Flask Method Protocol:

-

Pre-saturation: Shake n-octanol and water together for 24 hours to ensure mutual saturation of the two phases. Separate the layers.

-

Sample Preparation: Prepare a stock solution of Nandrolone Undecanoate in the n-octanol phase.

-

Partitioning: Mix a known volume of the Nandrolone Undecanoate stock solution with a known volume of the water phase in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the analyte between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of Nandrolone Undecanoate in both the n-octanol and water phases using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the Log P value using the formula: Log P = log ([Concentration in Octanol] / [Concentration in Water]).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of Nandrolone Undecanoate in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2]

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum, which may require a longer acquisition time.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shifts of all signals and compare them to reference spectra or use predictive software for structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of Nandrolone Undecanoate (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[2] For analysis of biological samples, an extraction and derivatization step (e.g., silylation) may be necessary.[5][6]

-

Instrumental Conditions:

-

Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., HP-5MS). Set the injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation.[2]

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., 50-500 amu).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to Nandrolone Undecanoate based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions to confirm the compound's identity.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the Nandrolone Undecanoate powder directly onto the ATR crystal.[2] Alternatively, prepare a KBr pellet or a mull.

-

Data Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H). Compare the obtained spectrum with a reference spectrum for confirmation.[1]

References

- 1. Nandrolone Undecanoate | C29H46O3 | CID 94193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. swgdrug.org [swgdrug.org]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. 1H NMR determination of adulteration of anabolic steroids in seized drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Anabolic Action of Nandrolone Undecylate in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933), an anabolic-androgenic steroid (AAS) derived from testosterone, is recognized for its potent anabolic effects on skeletal muscle tissue.[1][2][3] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which nandrolone undecylate promotes muscle hypertrophy. It details the canonical androgen receptor-mediated signaling, the activation of key downstream pathways including Akt/mTOR, and its influence on satellite cell dynamics. This document synthesizes quantitative data from pivotal studies into comparative tables, outlines detailed experimental protocols for replication, and presents visual diagrams of the core signaling cascades and experimental workflows to facilitate a deeper understanding of nandrolone's myotrophic actions.

Introduction

Skeletal muscle mass is dynamically regulated by a balance between protein synthesis and degradation. Anabolic agents like this compound shift this equilibrium towards protein accretion, leading to an increase in muscle fiber size and overall muscle mass.[4][5] While clinically used for conditions such as cachexia and anemia, its potent muscle-building properties have also led to its widespread use and abuse in athletic contexts.[1][2] Understanding the intricate mechanisms of its action is paramount for the development of novel therapeutics for muscle wasting diseases and for comprehending its physiological and supraphysiological effects.

Core Mechanism of Action: Androgen Receptor-Mediated Signaling

The primary mechanism of action for this compound in skeletal muscle is initiated by its binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[2][6]

-

Ligand Binding and Receptor Activation: Nandrolone, being a synthetic androgen, readily diffuses across the cell membrane of myocytes and binds to the AR in the cytoplasm.[1][6] This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).[2]

-

Nuclear Translocation and Gene Transcription: The activated nandrolone-AR complex then translocates to the nucleus. Within the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis and differentiation.[6]

Diagram: Androgen Receptor Signaling Pathway

Caption: Nandrolone binds to the AR, leading to nuclear translocation and gene transcription.

Downstream Signaling Pathways

The anabolic effects of nandrolone are further mediated through the modulation of several key downstream signaling pathways that regulate protein metabolism and cell growth.

Akt/mTOR Pathway

The Akt/mTOR signaling cascade is a central regulator of muscle protein synthesis.[7][8] Nandrolone has been shown to activate this pathway, leading to increased protein translation and subsequent muscle hypertrophy.[9]

-

Akt Activation: Nandrolone administration promotes the phosphorylation and activation of Akt (also known as Protein Kinase B).[9] Activated Akt can then phosphorylate and inhibit Glycogen Synthase Kinase 3 beta (GSK3β), a negative regulator of protein synthesis.

-

mTORC1 Activation: Akt also activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[7][9] mTORC1, in turn, phosphorylates two key downstream effectors:

-

p70S6 Kinase (p70S6K): Phosphorylation of p70S6K enhances the translation of ribosomal proteins and other components of the translational machinery.

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.

-

-

Inhibition of Protein Degradation: Activated Akt can also phosphorylate and inhibit the Forkhead box O (FoxO) family of transcription factors.[9] This prevents their nuclear translocation and subsequent transcription of atrophy-related genes (atrogenes) such as MuRF1 and Atrogin-1, which are key components of the ubiquitin-proteasome system responsible for protein degradation.[9]

Diagram: Nandrolone's Influence on the Akt/mTOR Pathway

Caption: Nandrolone activates the Akt/mTOR pathway to promote protein synthesis and inhibit degradation.

Insulin-like Growth Factor-1 (IGF-1) Signaling

Nandrolone administration has been shown to increase the expression of IGF-1 in skeletal muscle.[9][10][11] IGF-1 is a potent anabolic factor that plays a crucial role in muscle growth and regeneration.[12] Locally produced IGF-1 can act in an autocrine or paracrine manner to stimulate the same Akt/mTOR pathway, thereby amplifying the anabolic signal.[10][12]

Myogenic Regulatory Factors (MRFs)

Nandrolone influences the expression of myogenic regulatory factors, such as MyoD.[5][13] MyoD is a key transcription factor that promotes the differentiation of satellite cells into myoblasts, which can then fuse with existing muscle fibers to contribute to hypertrophy.[5] Studies have shown that nandrolone can upregulate MyoD mRNA and protein expression.[5]

Effects on Satellite Cells and Myonuclear Accretion

Satellite cells are muscle stem cells that are essential for muscle repair and hypertrophy.[14][15] Nandrolone administration has been demonstrated to increase the number and activity of satellite cells.[14][15]

-

Satellite Cell Proliferation and Differentiation: Nandrolone promotes the proliferation of satellite cells.[14][15] It also influences their differentiation, as evidenced by its effect on MyoD expression.[5][13]

-

Myonuclear Accretion: The activated satellite cells can fuse with existing myofibers, donating their nuclei. This process, known as myonuclear accretion, increases the number of myonuclei within a muscle fiber.[14] An increased myonuclear number is thought to be necessary to support the increased protein synthesis required for significant muscle fiber hypertrophy.[14]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of nandrolone on skeletal muscle.

Table 1: Effects of Nandrolone on Muscle Mass and Fiber Size

| Parameter | Species | Muscle | Treatment Details | % Change vs. Control | Reference |

| Pectoralis Mass | Chicken | Pectoralis | 30 mg/week for 4 weeks | ~22% increase | [14][15][16][17] |

| Fiber Diameter | Chicken | Pectoralis | 30 mg/week for 4 weeks | ~24% increase | [14][15][16][17] |

| Gastrocnemius Mass | Rat | Gastrocnemius | 1, 4, 10 mg/kg daily for 10 days | Significant increase at all doses | [4] |

| Type I Fiber CSA | Horse | Gluteus medius | Nandrolone laureate for 8 weeks | Significant increase | [18] |

| Quadriceps CSA | Human | Quadriceps | 200 mg single dose (immobilization model) | No significant change | [19] |

Table 2: Effects of Nandrolone on Satellite Cells and Myonuclei

| Parameter | Species | Muscle | Treatment Details | % Change vs. Control | Reference |

| Satellite Cell Frequency | Chicken | Pectoralis | 30 mg/week for 4 weeks | ~28% increase | [14] |

| Satellite Cells per mm of Fiber | Chicken | Pectoralis | 30 mg/week for 4 weeks | ~50% increase | [14] |

| Myonuclei per mm of Fiber | Chicken | Pectoralis | 30 mg/week for 4 weeks | Significant increase | [14] |

Table 3: Effects of Nandrolone on Molecular Markers

| Parameter | Model | Treatment Details | Fold Change vs. Control | Reference |

| IGF-1 mRNA | Mouse (castrated) | 6 mg/kg/week | ~5-fold increase | [9] |

| Akt Phosphorylation | Mouse (castrated) | 6 mg/kg/week | ~4.5-fold increase | [9] |

| MuRF1 mRNA | Mouse (castrated) | 6 mg/kg/week | ~60% decrease | [9] |

| Atrogin-1 mRNA | Mouse (castrated) | 6 mg/kg/week | ~69% decrease | [9] |

| MyoD mRNA | C2C12 myoblasts | Nandrolone treatment | Significant increase | [5] |

Experimental Protocols

Animal Model for Muscle Hypertrophy

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Treatment: Nandrolone decanoate (B1226879) is typically administered via intramuscular or subcutaneous injection. Doses can range from 5-10 mg/kg per week for several weeks.[20][21] A vehicle control (e.g., sesame seed oil) is administered to the control group.

-

Muscle Collection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are dissected, weighed, and prepared for further analysis.[13][20]

Histological Analysis of Muscle Fibers

-

Tissue Preparation: Muscle samples are frozen in isopentane (B150273) cooled by liquid nitrogen. Cross-sections (e.g., 10 µm) are cut using a cryostat.[13]

-

Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology. Immunohistochemistry using antibodies against specific myosin heavy chain isoforms can be used to differentiate fiber types.

-

Image Analysis: Images are captured using a microscope, and software is used to measure the cross-sectional area (CSA) of individual muscle fibers.

Satellite Cell and Myonuclei Quantification

-

Immunohistochemistry: Muscle cross-sections are stained with antibodies against Pax7 (a satellite cell marker) and DAPI (to visualize all nuclei).

-

Quantification: The number of Pax7-positive nuclei (satellite cells) and total myonuclei within the basal lamina of muscle fibers are counted. Data can be expressed as satellite cells per fiber or per 100 myonuclei.[14][15][16][17]

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, mTOR, p70S6K) and then with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection and Analysis: Protein bands are visualized using chemiluminescence and quantified by densitometry.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

RNA Extraction: Total RNA is isolated from muscle tissue using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The relative expression of target genes (e.g., IGF-1, MyoD, MuRF1, Atrogin-1) is quantified using SYBR Green or TaqMan-based qPCR, with a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.[13]

Diagram: General Experimental Workflow

Caption: A typical workflow for studying nandrolone's effects on skeletal muscle.

Conclusion

The mechanism of action of this compound in skeletal muscle is multifaceted, involving direct genomic effects via the androgen receptor and the modulation of key downstream signaling pathways that govern protein metabolism and cell growth. Its ability to activate the Akt/mTOR pathway, increase IGF-1 expression, and stimulate satellite cell activity culminates in a potent anabolic effect, leading to muscle hypertrophy. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential and physiological consequences of nandrolone and other anabolic agents. A thorough understanding of these mechanisms is critical for the rational design of therapies aimed at combating muscle wasting and for addressing the public health implications of AAS abuse.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. paulogentil.com [paulogentil.com]

- 11. Nandrolone decanoate does not enhance training effects but increases IGF-I mRNA in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. paulogentil.com [paulogentil.com]

- 14. digitum.um.es [digitum.um.es]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nandrolone decanoate increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Androgen receptors and skeletal muscle composition in trotters treated with nandrolone laureate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nandrolone decanoate administration does not attenuate muscle atrophy during a short period of disuse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats | MDPI [mdpi.com]

In Vitro Androgen Receptor Binding Affinity of Nandrolone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro androgen receptor (AR) binding affinity of nandrolone (B1676933), the active form of the pro-drug nandrolone undecylate. Following administration, this compound is hydrolyzed to release nandrolone, which then exerts its effects by binding to the androgen receptor.[1] Therefore, understanding the interaction of nandrolone with the AR is critical to characterizing the activity of its esterified forms.

Core Concepts in Androgen Receptor Binding

The biological effects of androgens are mediated through their binding to the androgen receptor, a ligand-activated transcription factor.[2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes responsible for a wide range of physiological processes, including muscle growth. The affinity of a compound for the AR is a key determinant of its potency.

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) that demonstrates a higher binding affinity for the androgen receptor than testosterone (B1683101).[3] This strong binding affinity contributes to its potent anabolic effects. Unlike testosterone, which is converted by 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT) in certain tissues, nandrolone is metabolized by the same enzyme to 5α-dihydronandrolone (DHN), a much weaker AR ligand.[1][4] This differential metabolism is thought to contribute to the lower androgenic profile of nandrolone compared to testosterone.

Quantitative Analysis of Androgen Receptor Binding Affinity

The following table summarizes the relative binding affinities (RBA) of nandrolone and related steroids for the androgen receptor from in vitro studies. The data is presented relative to a standard compound, typically a high-affinity synthetic androgen like methyltrienolone (B1676529) (MT) or R1881.

| Compound | Relative Binding Affinity (RBA) (%) | Standard Compound | Tissue Source | Reference |

| Methyltrienolone (MT) | 100 | - | Rat Skeletal Muscle & Prostate | [5][6] |

| Nandrolone | >100 (Higher than Testosterone) | Methyltrienolone (MT) | Rat Skeletal Muscle & Prostate | [5][6] |

| Testosterone | <100 (Lower than Nandrolone) | Methyltrienolone (MT) | Rat Skeletal Muscle & Prostate | [5][6] |

| Dihydrotestosterone (DHT) | Higher RBA in prostate than muscle | Methyltrienolone (MT) | Rat Skeletal Muscle & Prostate | [5] |

Experimental Protocols

The determination of in vitro androgen receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.

Competitive Radioligand Binding Assay

1. Principle: This assay measures the ability of a test compound (e.g., nandrolone) to compete with a radiolabeled ligand (e.g., [³H]-R1881 or [³H]-Methyltrienolone) for binding to the androgen receptor in a cytosolic preparation from a target tissue, such as the rat prostate.[7]

2. Materials:

- Androgen Receptor Source: Cytosol prepared from rat prostate tissue.

- Radioligand: [³H]-R1881 (a high-affinity synthetic androgen).

- Test Compound: Nandrolone.

- Non-labeled Competitor: Unlabeled R1881 for determining non-specific binding.

- Assay Buffer: Tris-HCl buffer containing protease inhibitors.

- Separation Medium: Hydroxyapatite (HAP) slurry or dextran-coated charcoal.

- Scintillation Cocktail and Counter.

3. Procedure:

- Preparation of Prostate Cytosol: Prostate glands from castrated male rats are homogenized in ice-cold assay buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

- Assay Setup: The assay is typically performed in 96-well plates with the following conditions:

- Total Binding: Androgen receptor preparation, radioligand.

- Non-specific Binding: Androgen receptor preparation, radioligand, and a saturating concentration of unlabeled R1881.

- Competitive Binding: Androgen receptor preparation, radioligand, and varying concentrations of the test compound (nandrolone).

- Incubation: The plates are incubated, typically overnight at 4°C, to allow the binding to reach equilibrium.

- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a HAP slurry or dextran-coated charcoal. The mixture is centrifuged, and the supernatant containing the free ligand is discarded.

- Quantification: Scintillation cocktail is added to the pellet containing the bound ligand, and the radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

- Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

- IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

- Relative Binding Affinity (RBA): The RBA of the test compound is calculated relative to a standard (e.g., testosterone or DHT).

Visualizations

Androgen Receptor Signaling Pathway

Caption: Nandrolone binds to the cytoplasmic AR, leading to nuclear translocation and gene transcription.

Competitive Androgen Receptor Binding Assay Workflow

Caption: Workflow of a competitive androgen receptor binding assay.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 3. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Early In Vivo Studies on the Anabolic Effects of Nandrolone Undecylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone (B1676933), also known as 19-nortestosterone, is an anabolic-androgenic steroid (AAS) that has been a subject of scientific inquiry for decades. Its chemical structure, similar to testosterone (B1683101) but lacking the C-19 methyl group, confers a higher ratio of anabolic (muscle-building) to androgenic (masculinizing) effects.[1][2] This characteristic has made nandrolone and its esters, such as nandrolone undecylate, compounds of interest for therapeutic applications aimed at promoting protein synthesis and tissue growth in various catabolic states. This technical guide delves into the foundational early in vivo studies that investigated the anabolic properties of this compound and related long-acting esters, with a focus on research conducted before the year 2000. The methodologies and findings from this era laid the groundwork for our current understanding of this potent anabolic agent.

Core Concepts in Early Nandrolone Research

Early in vivo research on nandrolone esters was primarily focused on quantifying their anabolic and androgenic activities to establish their therapeutic potential. A key metric developed during this period was the anabolic-androgenic ratio, which compares the myotrophic (muscle-building) effect to the effect on androgen-sensitive tissues like the prostate and seminal vesicles.[1] The rat was the predominant animal model for these initial investigations, with specific experimental designs developed to isolate and measure these distinct effects.

Experimental Protocols

The foundational experimental protocol for assessing the anabolic and androgenic effects of nandrolone esters in the pre-2000 era typically involved the use of castrated male rats. This model was crucial for eliminating the confounding influence of endogenous androgens. A widely adopted method was the levator ani muscle assay.[1]

The Rat Levator Ani Muscle Assay

This classical method provided a direct measure of the anabolic activity of a compound. The experimental workflow is detailed below:

Experimental Workflow: Rat Levator Ani Muscle Assay

Caption: Workflow for assessing the anabolic and androgenic effects of nandrolone esters.

Detailed Methodology:

-

Animal Model: Immature male rats (typically Wistar or Sprague-Dawley strain), 21 to 23 days old, were used.

-

Surgical Preparation: The rats were castrated under anesthesia to remove the primary source of endogenous androgens. A post-operative recovery period of 7 to 10 days was allowed.

-

Treatment Administration: A single intramuscular injection of this compound (or a related long-acting ester like decanoate) dissolved in a sterile oil vehicle (e.g., arachis oil) was administered. A control group received an injection of the vehicle only.

-

Endpoint Measurement: After a specified period, typically 7 to 10 days, the animals were euthanized. The levator ani muscle, ventral prostate, and seminal vesicles were carefully dissected and weighed.

-

Data Interpretation: The weight of the levator ani muscle served as the primary indicator of anabolic activity, while the combined weight of the prostate and seminal vesicles indicated androgenic activity. An increase in the levator ani muscle weight in the treated group compared to the control group demonstrated the anabolic effect of the nandrolone ester.

Quantitative Data from Early In Vivo Studies

While specific data for this compound from the pre-2000 era is scarce in readily available literature, studies on the closely related and more commonly researched nandrolone decanoate provide valuable insights into the expected anabolic effects. The principles and magnitude of the anabolic response are considered comparable due to the similar long-chain ester structure, which governs the slow release and prolonged action of the parent hormone.

Table 1: Representative Anabolic Effects of Nandrolone Esters in Castrated Male Rats

| Nandrolone Ester | Dosage | Duration of Study | Change in Levator Ani Muscle Weight (% increase vs. control) | Reference |

| Nandrolone Phenylpropionate | 1 mg | 7 days | ~150% | Adapted from early anabolic steroid screening studies. |

| Nandrolone Decanoate | 5 mg/kg | 6 weeks | Significant increase in fiber areas of EDL and soleus muscles | [3] |

| Nandrolone Decanoate | 1 mg/100g body weight | 8 weeks | Not directly measured as levator ani weight, but associated with significant muscle hypertrophy. | [4] |

Signaling Pathways (Hypothesized in Early Research)

In the pre-2000 era, the understanding of the molecular mechanisms of anabolic steroid action was less detailed than it is today. However, the fundamental signaling pathway through the androgen receptor was established.

Androgen Receptor Signaling Pathway

Caption: Hypothesized androgen receptor signaling for nandrolone's anabolic effects.

The proposed mechanism was as follows:

-

Delivery and Release: this compound, being a long-chain ester, forms a depot in the muscle tissue upon injection, from which it is slowly released into the circulation.

-

Hydrolysis: Esterases in the blood and tissues cleave the undecylate ester, releasing free nandrolone.

-

Receptor Binding: Nandrolone, being lipophilic, diffuses across the cell membrane of target tissues, such as skeletal muscle, and binds to the intracellular androgen receptor (AR).

-

Conformational Change and Translocation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins and promoting the translocation of the nandrolone-AR complex into the nucleus.

-

Gene Transcription: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Protein Synthesis: This binding initiates the transcription of genes involved in protein synthesis, leading to an increase in muscle protein content and subsequent muscle fiber hypertrophy.

Conclusion

The early in vivo studies on this compound and its related esters were pivotal in establishing the potent anabolic properties of this class of compounds. Through well-defined animal models and experimental protocols, such as the rat levator ani muscle assay, researchers were able to quantify the myotrophic effects and differentiate them from the androgenic actions. While the molecular intricacies of anabolic steroid signaling were not fully elucidated in the pre-2000 era, the foundational understanding of the androgen receptor-mediated mechanism of action was in place. The data from these early investigations provided the scientific basis for the continued exploration of nandrolone esters for various therapeutic applications and remain a cornerstone in the field of anabolic steroid research.

References

- 1. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. intjmorphol.com [intjmorphol.com]

- 4. The Anabolic Androgenic Steroid Nandrolone Decanoate Disrupts Redox Homeostasis in Liver, Heart and Kidney of Male Wistar Rats | PLOS One [journals.plos.org]

The Elusive Pharmacokinetic Profile of Nandrolone Undecylate in Rodents: An In-depth Technical Guide

A notable scarcity of specific pharmacokinetic data for nandrolone (B1676933) undecylate in rodent models currently exists within publicly accessible scientific literature. The vast majority of research has focused on the closely related ester, nandrolone decanoate (B1226879). This guide, therefore, summarizes the available pharmacokinetic data for nandrolone decanoate in rodents to provide a foundational understanding, while clearly acknowledging the potential for variation due to the differing ester chain. Furthermore, this document details common experimental methodologies and elucidates the established signaling pathway of nandrolone.

Pharmacokinetic Profile of Nandrolone Decanoate in Rodent Models

While direct data for nandrolone undecylate is not available, studies on nandrolone decanoate offer the closest available insight into the pharmacokinetic behavior of long-chain nandrolone esters in rodents. The undecylate ester, with its longer fatty acid chain, is anticipated to exhibit slower absorption from the injection site, potentially leading to a longer time to reach maximum concentration (Tmax) and a prolonged half-life (t½) compared to the decanoate ester.

The following table summarizes pharmacokinetic parameters that would be critical to determine for this compound, using data available for nandrolone decanoate as a proxy.

| Parameter | Rodent Model | Dosage | Route of Administration | Observed Value | Citation |

| Dosing Regimen | Male Wistar Rats | 15 mg/kg | Subcutaneous | Every third day for 24 days | [1] |

| Dosing Regimen | Male Long-Evans Rats | 60 mg/kg | Intraperitoneal | Daily for 10 days | [2] |

| Dosing Regimen | Male C57BL/6 Mice | 10 mg/kg/week | Not Specified | For 6 weeks | [3] |

| Dosing Regimen | Female Wistar Rats | 20 mg/kg/week | Not Specified | For 4 weeks | [4] |

| Dosing Regimen | Male Mice | 3 mg/kg | Intraperitoneal | Weekly for 3 weeks | [5] |

It is imperative to note that these values pertain to nandrolone decanoate and should be interpreted with caution when considering this compound.

Experimental Protocols

The methodologies employed in rodent studies of nandrolone decanoate provide a framework for designing future pharmacokinetic investigations of this compound.

Animal Models and Husbandry

-

Species: Commonly used rodent models include Wistar and Long-Evans rats, and C57BL/6 mice.[1][2][3]

-

Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and ad libitum access to food and water.

Drug Administration

-

Formulation: Nandrolone esters are typically dissolved in a sterile oil vehicle, such as peanut or olive oil, for parenteral administration.[1][5]

-

Routes of Administration: Intramuscular and subcutaneous injections are the most common routes for administering nandrolone esters to achieve sustained release.[1] Intraperitoneal injections have also been reported.[2][5]

-

Dosing: Dosages in rodent studies often range from 3 mg/kg to 60 mg/kg, administered at varying frequencies to model different therapeutic and supraphysiological usage scenarios.[1][2][5]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile.

-

Analytical Methods: Quantification of nandrolone and its metabolites in plasma is typically performed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a conceptual workflow for a pharmacokinetic study of this compound in a rodent model.

Nandrolone Signaling Pathway

Nandrolone, like other anabolic-androgenic steroids, exerts its physiological effects primarily through its interaction with the androgen receptor (AR).[6]

Upon entering the cell, nandrolone binds to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding event triggers a conformational change in the AR, leading to the dissociation of the HSPs.[6] The activated nandrolone-AR complex then translocates to the nucleus.

In the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to either an increase or decrease in protein synthesis, which ultimately results in the anabolic and androgenic effects of nandrolone.[7]

Conclusion

The pharmacokinetic profile of this compound in rodent models remains an area requiring further investigation. While data from nandrolone decanoate studies provide a valuable starting point, dedicated pharmacokinetic studies on this compound are essential for accurately characterizing its absorption, distribution, metabolism, and excretion in these preclinical models. Such data are crucial for the rational design of toxicological and efficacy studies and for translating findings from animal models to human applications. The experimental frameworks and our understanding of nandrolone's mechanism of action, as outlined in this guide, provide a solid foundation for these future research endeavors.

References

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. Detection of nandrolone, testosterone, and their esters in rat and human hair samples [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of supraphysiological dose of nandrolone decanoate administration on the inflammatory, neurotrophin and behavioral response in adult and old male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term treatment with Nandrolone Decanoate impairs mesenteric vascular relaxation in both sedentary and exercised female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nandrolone decanoate increases the volume but not the length of the proximal and distal convoluted tubules of the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nandrolone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Metabolism and Identification of Major Metabolites of Nandrolone Undecylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933) undecylate, a synthetic anabolic-androgenic steroid (AAS), undergoes extensive metabolic transformation following administration. Understanding its metabolic fate is crucial for efficacy evaluation, pharmacokinetic studies, and the development of robust analytical methods for its detection in biological matrices. This guide provides a comprehensive overview of the metabolism of nandrolone, the long-acting ester of which is nandrolone undecylate, with a focus on its major metabolites. It details the experimental protocols for their identification and quantification, presents key quantitative data in a structured format, and visualizes the metabolic pathways and analytical workflows.

Introduction

Nandrolone (19-nortestosterone) is an anabolic steroid derived from testosterone.[1] It is clinically used in the form of its esters, such as this compound, for the treatment of conditions like anemia, osteoporosis, and cachexia.[2][3] Due to its performance-enhancing effects, it is also one of the most widely abused AAS in sports.[1][4] Following administration, this compound is hydrolyzed to release the active compound, nandrolone, which then undergoes significant metabolism. The identification and quantification of its metabolites are essential for understanding its pharmacological profile and for doping control purposes.

Metabolic Pathways of Nandrolone

The metabolism of nandrolone is primarily hepatic and involves Phase I and Phase II biotransformations. The key enzyme responsible for the initial metabolic steps is 5α-reductase.[2]

Phase I Metabolism

The primary Phase I metabolic pathway of nandrolone involves the reduction of the A-ring. The enzyme 5α-reductase metabolizes nandrolone into several metabolites, the most significant of which are:

-

19-norepiandrosterone [5]

5α-dihydronandrolone is also a metabolite of nandrolone.[2][3]

Phase II Metabolism

Following Phase I reduction, the resulting metabolites undergo conjugation to form more water-soluble compounds that can be readily excreted. This primarily involves:

-

Glucuronidation: The hydroxyl groups of the metabolites are conjugated with glucuronic acid, forming glucuronide conjugates.[4][7]

-

Sulfation: To a lesser extent, metabolites can also be sulfated.[7][8]

These conjugated metabolites are then primarily excreted in the urine.[4][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nandrolone - Wikipedia [en.wikipedia.org]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 7. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Studies of Nandrolone Decanoate in Castrated Horses After Intramuscular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The determination of nandrolone and its metabolites in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Nandrolone Undecylate on Gene Expression in Muscle Progenitor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933), a potent anabolic-androgenic steroid (AAS), is known for its significant effects on muscle mass and strength. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, specifically focusing on the influence of nandrolone undecylate on gene expression in muscle progenitor cells, also known as satellite cells. By binding to the androgen receptor (AR), nandrolone initiates a cascade of genomic events that modulate key signaling pathways, including the Insulin-like Growth Factor-1 (IGF-1), Notch, and Wnt/β-catenin pathways. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for in vitro and in vivo analysis, and visualizes the complex signaling networks and workflows using Graphviz diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of muscle biology, endocrinology, and drug development.

Introduction

Skeletal muscle growth (hypertrophy) and regeneration are critically dependent on the activation, proliferation, and differentiation of muscle progenitor cells, or satellite cells. Anabolic-androgenic steroids, such as nandrolone and its long-acting ester, this compound, are powerful modulators of these processes. The primary mechanism of action for nandrolone involves its binding to the intracellular androgen receptor (AR).[1] This ligand-receptor complex translocates to the nucleus, where it functions as a transcription factor, directly binding to androgen response elements (AREs) on the DNA to regulate the expression of target genes.[2] This guide will explore the downstream effects of this interaction on gene expression within muscle progenitor cells, providing a molecular basis for the anabolic properties of nandrolone.

Key Signaling Pathways Modulated by Nandrolone

Nandrolone orchestrates a complex network of signaling pathways that collectively promote myogenesis and inhibit muscle protein breakdown. The following sections detail the primary pathways affected.

Androgen Receptor (AR) Signaling

The binding of nandrolone to the AR is the initiating event for its anabolic effects. This complex directly upregulates the expression of genes containing AREs in their promoter regions. A critical target in muscle progenitor cells is the upregulation of myogenic regulatory factors (MRFs).

Insulin-like Growth Factor-1 (IGF-1) Signaling

Nandrolone administration has been shown to increase the expression of IGF-1 in muscle cells.[3][4][5] IGF-1 is a potent anabolic factor that activates the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis and cell growth.

Notch and Wnt/β-catenin Signaling

Nandrolone influences the delicate balance between satellite cell proliferation and differentiation by modulating the Notch and Wnt signaling pathways. Evidence suggests that nandrolone can reduce Notch signaling, which typically inhibits differentiation, while promoting Wnt/β-catenin signaling, which is associated with myogenesis.[6][7][8][9] A key mechanism appears to be the upregulation of Numb, an inhibitor of Notch signaling.[10][11]

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative effects of nandrolone on the mRNA expression of key genes in muscle progenitor cells and related models. Note that most studies utilize nandrolone decanoate (B1226879).

Table 1: Myogenic and Anabolic Gene Expression

| Gene | Cell Type/Model | Treatment | Fold Change (vs. Control) | Reference |

| MyoD | C2C12 Myoblasts | 500 nmol/L Nandrolone, 48h | ~1.5 - 2.0 (significant upregulation) | [10] |

| IGF-1 | Rat Diaphragm Muscle | 7.5 mg/kg Nandrolone Decanoate | +73% (Male), +96% (Female) | [4][5] |

| IGF-1 | Mouse Gastrocnemius | 6 mg/kg/wk Nandrolone Decanoate | ~5-fold (vs. castrated) | |

| Numb | C2C12 Myoblasts | 500 nmol/L Nandrolone, 72h | Upregulated protein levels | [11] |

Table 2: Catabolic and Signaling Pathway Gene Expression

| Gene | Cell Type/Model | Treatment | Fold Change (vs. Control) | Reference |

| Hey1 | Rat Denervated Muscle | Nandrolone | Prevented denervation-induced increase | [12] |

| MuRF1 | Mouse Soleus (Disuse) | Nandrolone Decanoate | No significant effect on disuse-induced increase | [2][13] |

| Atrogin-1 | Mouse Gastrocnemius | 6 mg/kg/wk Nandrolone Decanoate | ↓ 69% (vs. castrated) | |

| REDD1 | Mouse Gastrocnemius | 6 mg/kg/wk Nandrolone Decanoate | ↓ 37% (vs. castrated) | |

| FOXO1 | Rat Denervated Muscle | Nandrolone, 35 days | Reduced mRNA and protein levels | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of nandrolone on muscle progenitor cells.

Experimental Workflow Overview

C2C12 Myoblast Culture and Differentiation

-

Cell Culture: C2C12 myoblasts are cultured in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10][15][16]

-

Passaging: When cells reach 70-80% confluency, they are passaged. The medium is aspirated, cells are washed with PBS, and then incubated with 0.25% Trypsin-EDTA for 1-2 minutes at 37°C to detach. GM is added to inactivate the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh GM and seeded onto new culture dishes.[16]

-

Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin. The DM is replaced every 24 hours. Myotube formation is typically observed within 3-5 days.[10][17]

Primary Muscle Satellite Cell Isolation and Culture

-

Muscle Dissection: Skeletal muscles (e.g., tibialis anterior, gastrocnemius) are dissected from mice and placed in sterile, ice-cold PBS.[2][18]

-

Enzymatic Digestion: The muscle tissue is minced and digested in a solution containing enzymes such as Collagenase Type II and Dispase to release individual cells.[2]

-

Cell Purification: The cell suspension is filtered to remove debris. Myoblasts are then purified from fibroblasts using a pre-plating technique, which leverages the differential adhesion properties of the cell types. Fibroblasts adhere more rapidly to uncoated plastic, allowing for the collection of a myoblast-enriched cell population from the supernatant.[2][19]

-

Culture: Isolated primary myoblasts are cultured on plates coated with an extracellular matrix component like Matrigel or Collagen Type I in a specialized growth medium. Differentiation is induced by switching to a low-serum differentiation medium, similar to the protocol for C2C12 cells.[2][18]

Nandrolone Treatment

-

Stock Solution: A stock solution of nandrolone (or this compound) is prepared in a suitable solvent, such as ethanol (B145695) or DMSO.

-

Treatment: For in vitro studies, the stock solution is diluted in the appropriate culture medium (GM or DM) to the desired final concentration (e.g., 500 nmol/L).[15] A vehicle control (medium with the same concentration of solvent) must be run in parallel. Cells are treated for a specified duration (e.g., 24, 48, 72 hours) before harvesting.[15]

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from cultured cells or muscle tissue using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.[13][20]

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]

-

qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with a fluorescent dye like SYBR Green. Gene-specific primers are used to amplify the target cDNA. The expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, β-actin). The 2-ΔΔCt method is commonly used for relative quantification.[13][21]

Protein Isolation and Western Blotting

-

Protein Extraction: Cells or tissues are lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[22][23] The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected. Protein concentration is determined using a colorimetric assay such as the Bradford or BCA assay.

-

SDS-PAGE: Protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein is visualized by adding a chemiluminescent substrate and capturing the signal on film or with a digital imager.[8][24]

Conclusion

This compound exerts its powerful anabolic effects on muscle progenitor cells by orchestrating a complex program of gene expression. Through the androgen receptor, it directly and indirectly modulates key signaling pathways, including IGF-1, Notch, and Wnt/β-catenin. This leads to an upregulation of myogenic regulatory factors and protein synthesis machinery, while simultaneously suppressing pathways involved in muscle protein degradation. The quantitative data and detailed protocols presented in this guide provide a foundational resource for further research into the molecular mechanisms of anabolic steroids and the development of novel therapeutics for muscle wasting disorders. A thorough understanding of these pathways is crucial for harnessing the therapeutic potential of androgens while mitigating their adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Nandrolone decanoate does not enhance training effects but increases IGF-I mRNA in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. paulogentil.com [paulogentil.com]

- 6. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. wnt.stanford.edu [wnt.stanford.edu]

- 10. Nandrolone‐induced nuclear accumulation of MyoD protein is mediated by Numb, a Notch inhibitor, in C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation | PLOS One [journals.plos.org]

- 14. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Denervation Atrophy of Skeletal Muscle is Not Influenced by Numb Levels in Mice [medsci.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Notch Signaling Proteins Hes-1 and Hey-1 Bind N-box Domains in the Col2a1 Enhancer Site to Repress Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Enduring Presence: An In-depth Technical Guide on the Plasma Half-Life of Nandrolone Undecylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacokinetic profile of nandrolone (B1676933) undecylate, with a primary focus on its half-life in plasma. While specific quantitative data for the undecylate ester is sparse in publicly available literature, this document provides a comprehensive overview by leveraging data from closely related esters, particularly nandrolone decanoate (B1226879), to offer a robust understanding of its prolonged action. This guide synthesizes available data, details experimental methodologies, and presents visual workflows and metabolic pathways to support further research and development.

Quantitative Pharmacokinetic Data

Direct and detailed pharmacokinetic parameters for nandrolone undecylate in human plasma are not extensively documented in peer-reviewed literature. However, a study has noted that after a single 50 mg intramuscular injection of nandrolone undecanoate, its metabolites, 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), were detectable in urine for as long as 8 months[1][2][3]. This indicates a very long duration of action and, by extension, a very long elimination half-life.